molecular formula C24H17B B1497335 1-(2-bromophenyl)-3,5-diphenylbenzene CAS No. 1890136-54-5

1-(2-bromophenyl)-3,5-diphenylbenzene

Cat. No.: B1497335
CAS No.: 1890136-54-5
M. Wt: 385.3 g/mol
InChI Key: JZTPJDDVFCPFKR-UHFFFAOYSA-N
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Description

1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- is a brominated derivative of terphenyl, a class of aromatic hydrocarbons. This compound is characterized by its three benzene rings connected in a linear arrangement, with a bromine atom and a phenyl group attached to the central benzene ring. The molecular formula of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- is C24H17Br, and it has a molecular weight of 385.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- typically involves the bromination of 1,1’:3’,1’'-terphenyl. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom and the phenyl group on the central benzene ring can significantly affect the compound’s electronic properties and its suitability for various applications .

Properties

IUPAC Name

1-(2-bromophenyl)-3,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br/c25-24-14-8-7-13-23(24)22-16-20(18-9-3-1-4-10-18)15-21(17-22)19-11-5-2-6-12-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTPJDDVFCPFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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